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leucocin A-UAL 187 - 145170-92-9

leucocin A-UAL 187

Catalog Number: EVT-1518482
CAS Number: 145170-92-9
Molecular Formula: C6H9NOS
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Leucocin A-UAL 187 involves several steps:

  1. Cultivation: An overnight culture of Leuconostoc gelidum UAL 187 is inoculated into a larger volume of CAA medium, maintained at a pH of 6.0.
  2. Harvesting: After incubation at approximately 22 to 23°C for 24 hours, the cells are harvested by centrifugation at 6,000 x g for 15 minutes at 4°C.
  3. Purification: The bacteriocin is purified using ammonium sulfate precipitation or by adjusting the pH to 2.5. Further purification techniques include hydrophobic interaction chromatography and reversed-phase high-performance liquid chromatography (HPLC), achieving a yield of about 58% of the original activity .

The molecular weight of Leucocin A-UAL 187 has been determined to be approximately 3,930 Da, comprising a sequence of 37 amino acids .

Molecular Structure Analysis

The molecular structure of Leucocin A-UAL 187 is characterized by its unique amino acid sequence and structural features typical of bacteriocins:

  • Molecular Weight: Approximately 3,930 Da.
  • Amino Acid Composition: Contains 37 amino acids, with a calculated molecular weight of 3,932.3 Da.
  • Structural Features: The bacteriocin includes a 24-residue N-terminal extension, which is essential for its biological activity .

Mass spectrometry has been utilized to confirm the molecular weight and structural integrity of Leucocin A-UAL 187, revealing insights into its stability and resistance to heat and low pH environments .

Chemical Reactions Analysis

Leucocin A-UAL 187 undergoes various chemical reactions during its synthesis and purification processes:

  1. Precipitation Reactions: The bacteriocin can be precipitated from culture supernatants using ammonium sulfate or by lowering the pH to induce precipitation.
  2. Reduction Reactions: The disulfide bonds within the structure can be cleaved using reducing agents such as β-mercaptoethanol, followed by derivatization with iodoacetic acid for further analysis .
  3. Chromatographic Separation: Reversed-phase HPLC is employed to separate and purify the bacteriocin based on hydrophobic interactions with the stationary phase .

These reactions are crucial for isolating the active form of Leucocin A-UAL 187 from complex biological mixtures.

Mechanism of Action

The mechanism of action for Leucocin A-UAL 187 involves its ability to disrupt bacterial cell membranes, leading to cell death:

  1. Membrane Interaction: The bacteriocin binds to specific receptors on the target bacterial cell membrane.
  2. Pore Formation: This interaction can lead to pore formation within the membrane, causing leakage of essential cellular components and ultimately cell lysis.
  3. Inhibition of Cell Growth: By disrupting membrane integrity, Leucocin A-UAL 187 effectively inhibits the growth and replication of susceptible bacteria .

This mechanism underscores its potential as a natural preservative in food systems.

Physical and Chemical Properties Analysis

Leucocin A-UAL 187 exhibits several notable physical and chemical properties:

  • Stability: It remains stable at low pH levels and demonstrates heat resistance, which is advantageous for food preservation applications.
  • Sensitivity to Enzymes: The bacteriocin is susceptible to degradation by various proteolytic enzymes, which can limit its effectiveness if not properly managed during storage and application .
  • Solubility: It is soluble in aqueous solutions at acidic pH levels, which aids in its application in food systems.

These properties make Leucocin A-UAL 187 an attractive candidate for use as a biopreservative in various food products.

Applications

Leucocin A-UAL 187 has several scientific uses, particularly in food technology:

  1. Food Preservation: Its antimicrobial properties make it effective against spoilage organisms and pathogens in food products such as meats and dairy products.
  2. Biopreservation: It can be utilized as a natural preservative to extend shelf life without compromising food quality.
  3. Research Tool: The bacteriocin serves as a model compound for studying bacteriocins' mechanisms and applications in microbiology and biotechnology.

Properties

CAS Number

145170-92-9

Product Name

leucocin A-UAL 187

Molecular Formula

C6H9NOS

Synonyms

leucocin A-UAL 187

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